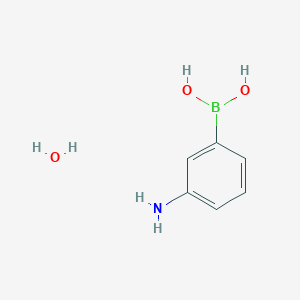

3-Aminophenylboronic acid monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-aminophenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEOVQODHLLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559725 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206658-89-1 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminophenylboronic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) and its monohydrate are versatile reagents of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a boronic acid moiety allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Notably, it is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The monohydrate form is often preferred due to its enhanced stability for long-term storage.[2] This guide provides a detailed overview of the primary synthetic routes to 3-aminophenylboronic acid monohydrate, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminophenylboronic acid and its monohydrate is presented in the table below.

| Property | 3-Aminophenylboronic Acid | This compound |

| Molecular Formula | C₆H₈BNO₂ | C₆H₈BNO₂ · H₂O |

| Molecular Weight | 136.94 g/mol [3] | 154.96 g/mol |

| CAS Number | 30418-59-8[3] | 206658-89-1 |

| Appearance | White to light yellow powder/crystals | White to light yellow powder/crystals |

| Melting Point | Not reported | 93-96 °C |

| Solubility | Soluble in methanol (B129727) and DMSO. | Soluble in water, methanol, and DMSO. |

Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid: the reduction of a nitro precursor and the palladium-catalyzed borylation of an aniline (B41778) derivative.

Route 1: Reduction of 3-Nitrophenylboronic Acid

This classical approach involves the synthesis of 3-nitrophenylboronic acid followed by the reduction of the nitro group to an amine. While effective, the initial nitration of phenylboronic acid can be challenging, with potential side reactions and purification difficulties.[2] A more controlled method involves the use of a pre-functionalized starting material. The general workflow for this route is depicted below.

This protocol details the reduction of 3-nitrophenylboronic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

-

3-Nitrophenylboronic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3-nitrophenylboronic acid in methanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield crude 3-aminophenylboronic acid.

-

For the monohydrate, dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/water or benzene/methanol/water.[4]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | General expectation for this type of reduction. |

| Purity | High, often >98% after crystallization. | - |

Route 2: Suzuki-Miyaura Coupling of 3-Bromoaniline (B18343)

This modern approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromoaniline and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). This method often proceeds through the formation of the pinacol (B44631) ester of 3-aminophenylboronic acid, which is then hydrolyzed to the desired product. The workflow for this route is illustrated below.

This protocol outlines the synthesis of the pinacol ester followed by its hydrolysis to the monohydrate.

Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Materials:

-

3-Bromoaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (B91453), anhydrous

Procedure:

-

To a dry flask under an inert atmosphere, add 3-bromoaniline, bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3.0 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (2-5 mol%) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a solid.

Step 2: Hydrolysis to this compound

Materials:

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

-

Aqueous acid (e.g., 2 M HCl)

-

Aqueous base (e.g., 1 M NaOH)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the pinacol ester in a suitable solvent such as diethyl ether or a mixture of acetone (B3395972) and water.

-

Add an aqueous acid (e.g., 2 M HCl) and stir the mixture vigorously at room temperature. The hydrolysis can take several hours to complete.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Separate the aqueous layer and wash the organic layer with water.

-

Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH) to a pH of approximately 7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.

-

Follow the crystallization procedure described in Route 1 to obtain the monohydrate form.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield (Step 1) | 70-85% | Based on similar reported procedures. |

| Typical Yield (Step 2) | >90% | General expectation for this hydrolysis. |

| Overall Yield | 63-77% | Calculated from step-wise yields. |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Spectra will show characteristic peaks for the aromatic protons and the amine protons. The integration will be consistent with the structure. A broad singlet for the B(OH)₂ and water protons will also be present. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and O-H stretching (broad peak around 3200-3600 cm⁻¹) will be observed. |

| Melting Point | 93-96 °C |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the anhydrous form (m/z = 137.06). |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 3-nitrophenylboronic acid and the Suzuki-Miyaura coupling of 3-bromoaniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile. The reduction route is often higher yielding and more atom-economical if the nitro-precursor is readily available. The Suzuki-Miyaura route offers a more modern and often milder alternative, though it involves a two-step process. Both methods can provide high-quality material suitable for a wide range of applications in research and development. The final crystallization step to form the stable monohydrate is recommended for long-term storage and handling. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision on the most suitable synthetic strategy for their needs.

References

In-Depth Technical Guide to the Crystal Structure of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-aminophenylboronic acid monohydrate, a compound of interest in organic synthesis and molecular recognition. The information presented is based on the single-crystal X-ray diffraction study conducted by Vega, Zarate, Tlahuext, and Höpfl (2010).

Core Crystallographic Data

The crystal structure of this compound has been determined at 100 K. The compound crystallizes in a monoclinic system with the space group P2₁/c. The fundamental crystallographic data are summarized in the table below.

| Parameter | Value [1] |

| Chemical Formula | C₆H₈BNO₂·H₂O |

| Formula Weight | 154.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1211 (8) |

| b (Å) | 13.8548 (15) |

| c (Å) | 7.8475 (8) |

| α (°) | 90 |

| β (°) | 100.663 (2) |

| γ (°) | 90 |

| Volume (ų) | 760.88 (14) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Molecular and Crystal Packing Structure

The asymmetric unit of this compound contains one molecule of the aminophenylboronic acid and one water molecule. The boronic acid molecules exhibit a nearly planar conformation.

A key feature of the crystal packing is the formation of inversion dimers by the boronic acid molecules, which are linked through pairs of O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by the water molecules, forming one-dimensional chains that extend along the direction via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds contribute to the formation of sheets in the (100) plane, creating a three-dimensional hydrogen-bonded network.[1]

Hydrogen Bonding Geometry

The stability of the crystal structure is significantly influenced by a network of hydrogen bonds. The detailed geometry of these interactions is provided in the table below.

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O1—H1'···O2ⁱ | 0.84(1) | 1.92(1) | 2.7583(13) | 174(2) |

| O2—H2'···O31 | 0.84(1) | 1.91(1) | 2.7159(13) | 161(2) |

| N1—H1A···O31ⁱⁱ | 0.86(1) | 2.21(1) | 3.0661(15) | 177(1) |

| N1—H1B···O1ⁱⁱⁱ | 0.86(1) | 2.43(1) | 3.1854(15) | 147(1) |

| O31—H31A···N1ⁱᵛ | 0.84(1) | 2.07(1) | 2.9040(15) | 173(2) |

| O31—H31B···O1ᵛ | 0.84(1) | 2.05(1) | 2.8810(13) | 170(2) |

| Symmetry codes: (i) x+1, y, z; (ii) x+1, y, z+1; (iii) x+2, y, z+1; (iv) x-1, y+1/2, z-1/2; (v) x-1, y, z. |

Experimental Protocols

Crystal Growth and Preparation

Colorless block-like single crystals of this compound were obtained from the recrystallization of a commercially available product.[1] The solvent system used for recrystallization was a mixture of benzene, methanol, and water.[1] A suitable crystal with dimensions of 0.44 × 0.38 × 0.34 mm was selected for the X-ray diffraction analysis.[1]

X-ray Data Collection and Processing

The single-crystal X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer.[1] The data collection was performed at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å). A total of 7077 reflections were measured, of which 1341 were independent.[1] A multi-scan absorption correction was applied to the data using SADABS.[1]

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELXTL-NT software package.[1] The refinement was carried out against F² for all reflections. The final R-factor for reflections with I > 2σ(I) was 0.032, and the weighted R-factor (wR) for all data was 0.088.[1] Hydrogen atoms bonded to oxygen and nitrogen were located in a difference Fourier map and their coordinates were refined with distance restraints. Other hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the hydrogen bonding network within the crystal lattice of this compound.

References

Spectroscopic Characterization of 3-Aminophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold, allows for a wide range of chemical modifications and applications. It serves as a crucial building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the characterization of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of 3-aminophenylboronic acid, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

-

Molecular Formula: C₆H₈BNO₂

-

Molecular Weight: 136.94 g/mol [1]

-

Appearance: Off-white to light brown powder or crystals

-

CAS Number: 30418-59-8[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is important to note that the exact spectral values can vary depending on the solvent, concentration, and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts for 3-Aminophenylboronic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.0 (broad) | Singlet | 2H | Amino protons (-NH₂) |

| ~8.0 (broad) | Singlet | 2H | Boronic acid protons (-B(OH)₂) |

Note: The chemical shifts for the aromatic protons can be complex due to the substitution pattern. The amino and boronic acid protons are exchangeable with deuterium (B1214612) and their signals may broaden or disappear upon addition of D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminophenylboronic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~135 | C-B(OH)₂ |

| ~130 - 115 | Aromatic CH |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) and N-H stretch (from NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend and Aromatic C=C stretch |

| 1450 - 1400 | Medium | Aromatic C=C stretch |

| 1380 - 1320 | Strong | B-O stretch |

| ~1100 | Medium | C-N stretch |

| ~700 | Strong | B-O-H out-of-plane bend |

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol/Ethanol | ~240 and ~290 | Not readily available |

Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact λmax and molar absorptivity are dependent on the solvent and pH.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid

| m/z | Interpretation |

| 137 | [M]⁺ (Molecular ion) |

| 119 | [M - H₂O]⁺ |

| 92 | [M - B(OH)₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can provide valuable structural information. The loss of water from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

3-Aminophenylboronic acid

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Protocol:

-

Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Acquire the ¹H NMR spectrum. Due to the potential for oligomerization of boronic acids, which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature may be beneficial.

-

To confirm the assignment of exchangeable protons (NH₂ and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-Aminophenylboronic acid

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Protocol (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg of dry KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

3-Aminophenylboronic acid

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3-Aminophenylboronic acid

-

Suitable matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or a suitable solvent for ESI.

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol (MALDI-TOF):

-

Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.

-

Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).

-

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

-

Introduce the target plate into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like 3-aminophenylboronic acid.

Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the complementary nature of different spectroscopic techniques in determining the structure of a molecule.

Caption: Relationship between spectroscopic techniques and the information they provide for structure elucidation.

Conclusion

The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its application across various scientific disciplines. This guide has provided a consolidated resource of its key spectroscopic data and detailed experimental protocols for its analysis using NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains elusive in publicly accessible databases, the provided information, supplemented with predicted values based on sound chemical principles, offers a robust foundation for researchers working with this important molecule. The complementary nature of these spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and its derivatives.

References

Technical Guide: NMR Spectroscopy of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-aminophenylboronic acid monohydrate. Due to the limited availability of publicly accessible, fully characterized ¹H and ¹³C NMR spectra in peer-reviewed literature, this guide outlines the anticipated spectral data based on known chemical principles and provides a detailed, representative experimental protocol for acquiring such data.

Structure and Expected NMR Data

This compound is an aromatic compound containing a boronic acid and an amino functional group. The presence of these groups and their substitution pattern on the benzene (B151609) ring will dictate the chemical shifts and coupling patterns observed in its NMR spectra.

Structure:

Quantitative NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal. It is important to note that the precise chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | [Expected: 6.8 - 7.5] | Multiplet | - | 4H |

| -NH₂ | [Expected: 4.0 - 5.0] | Broad Singlet | - | 2H |

| -B(OH)₂ | [Expected: 7.5 - 8.5] | Broad Singlet | - | 2H |

| H₂O | [Variable] | Singlet | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-B | [Expected: 130 - 140, may be broad or unobserved] |

| C-NH₂ | [Expected: 145 - 150] |

| Aromatic CH | [Expected: 115 - 130] |

| Aromatic CH | [Expected: 115 - 130] |

| Aromatic CH | [Expected: 115 - 130] |

| Aromatic CH | [Expected: 115 - 130] |

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.

-

Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. NMR Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Software: Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Optimized for the sample.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for aromatic and functional group protons (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Receiver Gain: Optimized for the sample.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range appropriate for aromatic carbons (e.g., 0-160 ppm).

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Workflow Diagram

The following diagram illustrates the general workflow for obtaining NMR spectroscopy data.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FT-IR spectrum of 3-aminophenylboronic acid monohydrate

An In-depth Technical Guide to the FT-IR Spectrum of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. This compound is of significant interest in drug development and chemical synthesis, notably as an inhibitor of β-lactamases and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectral characteristics is crucial for identification, quality control, and mechanistic studies.

Data Presentation: FT-IR Spectral Data

The is characterized by the vibrational modes of its key functional groups: the aromatic ring, the primary amine, the boronic acid group, and the water of hydration. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretching (water of hydration and B(OH)₂) |

| 3450 - 3250 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| 1400 - 1300 | Strong | B-O stretching |

| 1300 - 1000 | Medium | C-N stretching |

| ~880 | Strong | O-H out-of-plane bending |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending ("oop") |

Note: The exact positions and intensities of the peaks can vary depending on the sampling method and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides a high-resolution spectrum of the solid sample dispersed in an IR-transparent matrix.

Materials:

-

This compound

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Grinding: In a dry environment, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the ground mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment of the FT-IR spectrometer.

-

Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and acquire the FT-IR spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

-

This compound

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Background Spectrum: With a clean and empty ATR crystal, collect a background spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Experimental Workflow

The logical flow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method is illustrated below.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

This guide provides a foundational understanding of the FT-IR characteristics of this compound, essential for its application in research and development. The provided protocols and data serve as a practical resource for scientists and professionals in the field.

References

Solubility of 3-Aminophenylboronic Acid Monohydrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and key reagents is fundamental to formulation development, reaction optimization, and analytical method design. This technical guide provides a comprehensive overview of the solubility of 3-aminophenylboronic acid monohydrate in organic solvents, addressing the current landscape of available data and experimental methodologies.

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide compiles available qualitative information and presents quantitative data for structurally analogous phenylboronic acids. Furthermore, it details a standard experimental protocol for determining the solubility of boronic acids, providing a practical framework for researchers to generate their own data.

Qualitative Solubility Profile

This compound is generally described as a white to beige crystalline powder.[1] Qualitative assessments indicate its solubility in a range of polar organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] General statements also describe it as being soluble in alcohol solvents, such as ethanol (B145695) and propanol.[1] The anhydrous form, 3-aminobenzeneboronic acid, is described as partly miscible in water.[4]

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |

| Methanol | Soluble[1][2][3] |

| Ethanol | Soluble[1] |

| Propanol | Soluble[1] |

| Water | Soluble |

Quantitative Solubility of Analogous Phenylboronic Acids

In the absence of specific quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable insights into its likely behavior. The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[5]

The following tables summarize experimentally determined solubility data for the parent phenylboronic acid and isomers of isobutoxyphenylboronic acid in several common organic solvents. The data is presented as mole fraction solubility at different temperatures.[5] This information can serve as a useful reference point for selecting potential solvent systems for this compound.

Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents [5]

| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | 0.025 | 0.110 | 0.125 | 0.150 | 0.001 |

| 303.15 | 0.040 | 0.160 | 0.180 | 0.210 | 0.002 |

| 313.15 | 0.065 | 0.225 | 0.250 | 0.285 | 0.003 |

| 323.15 | 0.100 | 0.310 | 0.340 | 0.380 | 0.005 |

Table 3: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.180 | 0.035 | 0.028 |

| 303.15 | 0.245 | 0.055 | 0.045 | |

| 313.15 | 0.330 | 0.085 | 0.070 | |

| 323.15 | 0.440 | 0.125 | 0.100 | |

| Methylcyclohexane | 293.15 | 0.002 | 0.001 | 0.001 |

| 303.15 | 0.003 | 0.002 | 0.001 | |

| 313.15 | 0.005 | 0.003 | 0.002 | |

| 323.15 | 0.008 | 0.005 | 0.003 |

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous liquid phase upon controlled heating.

Materials and Equipment

-

Boronic Acid: The compound of interest (e.g., this compound).

-

Organic Solvents: High-purity solvents of choice.

-

Analytical Balance: For accurate weighing of the boronic acid and solvent.

-

Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.

-

Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.

-

Calibrated Temperature Probe: To accurately measure the sample temperature.

-

Turbidity Sensor or Light Source and Detector: For monitoring the turbidity of the sample.

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

Experimental Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.[5]

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred.[5]

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]

-

Determination of Equilibrium Temperature: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5]

-

Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of a boronic acid.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 3-Aminophenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics. Its unique chemical structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, allows for a diverse range of chemical transformations and biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of 3-APBA, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological signaling pathways.

Core Physical and Chemical Properties

3-Aminophenylboronic acid is typically a white to light brown crystalline solid. It is often commercially available as a monohydrate or a hydrochloride salt. The presence of both a Lewis acidic boronic acid group and a basic amino group imparts amphoteric character to the molecule.

Physicochemical Data

A summary of the key quantitative data for 3-aminophenylboronic acid is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of 3-Aminophenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₂ | [1] |

| Molecular Weight | 136.94 g/mol | [1] |

| Appearance | White to pale yellow or beige to brown solid/crystalline powder | |

| Melting Point | 178-180 °C (anhydrous)[2], 93-96 °C (monohydrate) | [3] |

| Boiling Point | 473 °C at 760 mmHg (predicted) | [4] |

| pKa | ~8.6 (for the boronic acid moiety) | [5] |

Table 2: Solubility of 3-Aminophenylboronic Acid

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Methanol | Soluble | [4] |

| DMSO | Soluble | [4] |

| Ethanol | Soluble | |

| Diethyl Ether | Insoluble (for diethanolamine (B148213) adduct) |

Spectral Data

The structural features of 3-aminophenylboronic acid can be confirmed through various spectroscopic techniques.

Table 3: Key Spectral Data for 3-Aminophenylboronic Acid

| Technique | Key Peaks and Assignments | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and protons of the amino and boronic acid groups. The pinacol (B44631) ester derivative shows characteristic peaks for the pinacol group. | [4] |

| ¹³C NMR | Resonances for the six aromatic carbons, with shifts influenced by the amino and boronic acid substituents. | |

| FT-IR (cm⁻¹) | ~3500-3300 (N-H stretching of primary amine), ~3200 (O-H stretching of boronic acid), ~1600 (N-H bending), ~1400-1300 (B-O stretching), aromatic C-H and C=C stretching and bending vibrations. | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

Key Chemical Reactions and Applications

The reactivity of 3-aminophenylboronic acid is dominated by the chemistry of its two functional groups: the boronic acid and the amino group.

Suzuki-Miyaura Cross-Coupling Reactions

3-APBA is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

A general procedure for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl halide is as follows:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-aminophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equiv).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Saccharide Sensing

The boronic acid group of 3-APBA can reversibly bind with cis-diols, which are present in saccharides like glucose. This interaction forms a cyclic boronate ester and is the basis for the development of sensors for glucose and other sugars.

A protocol for fabricating a 3-APBA-based electrochemical glucose sensor on a screen-printed carbon electrode (SPCE) is outlined below:

-

Electrode Pre-treatment: Electrochemically pre-treat the SPCE to enhance its charge-transfer kinetics.

-

Functionalization: Functionalize the SPCE by drop-casting a solution of 3-aminophenylboronic acid and sodium nitrite (B80452) in sulfuric acid onto the working electrode. Allow the reaction to proceed for 10 minutes, then wash thoroughly with ultrapure water.

-

Characterization: Characterize the functionalized electrode using techniques like Scanning Electron Microscopy (SEM) and Electrochemical Impedance Spectroscopy (EIS).

-

Glucose Detection: Perform EIS measurements of the functionalized electrode in the presence of varying concentrations of glucose. The change in charge-transfer resistance (Rct) correlates with the glucose concentration.[7][8]

Biological Activity and Signaling Pathways

3-Aminophenylboronic acid and its derivatives have shown significant potential in drug development, particularly as enzyme inhibitors and in targeted cancer therapy.

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by β-lactamase enzymes. 3-APBA has been identified as an inhibitor of class C β-lactamases. The mechanism involves the formation of a reversible covalent bond between the boronic acid and the active site serine residue of the enzyme, rendering it inactive.[9][10][11][12][13]

Role in Cancer and Signaling Pathways

Phenylboronic acids, including 3-APBA, have been investigated for their anticancer properties. They can selectively target cancer cells, which often overexpress sialic acid residues (a type of saccharide with cis-diols) on their surface.

Recent studies have indicated that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration. Specifically, they have been shown to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells. These proteins are crucial regulators of the actin cytoskeleton, and their inhibition can disrupt processes like cell motility and invasion, which are hallmarks of metastasis.[14][15][16][17][18]

Synthesis and Purification

Synthesis Protocol

A common laboratory-scale synthesis of 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid. A patent describes a method starting from 3-nitrobenzophenone. A more general approach is outlined below:

-

Starting Material: Begin with 3-nitrophenylboronic acid.

-

Reduction: Dissolve the starting material in a suitable solvent (e.g., ethanol, water). Add a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin and hydrochloric acid.

-

Reaction Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

Work-up: Filter off the catalyst (if using Pd/C). If using a metal-acid reduction, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Extraction and Purification: Extract the product with an organic solvent, or collect the precipitate by filtration. The crude product can be further purified by recrystallization.[3]

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the 3-aminophenylboronic acid is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of benzene, methanol, and water).[19][20][21]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Conclusion

3-Aminophenylboronic acid is a compound of significant scientific and practical importance. Its unique combination of a boronic acid and an amino group on an aromatic scaffold provides a platform for a wide array of chemical transformations and biological applications. From its role as a key building block in organic synthesis via the Suzuki-Miyaura coupling to its application in the development of sophisticated biosensors and its potential as a therapeutic agent targeting cancer cell signaling and antibiotic resistance, 3-APBA continues to be a subject of intensive research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 4. 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR [m.chemicalbook.com]

- 5. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical methods using boronic acid compounds for identification of class C beta-lactamase-producing Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 15. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The dynamics of Rho GTPase signaling and implications for targeting cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. m.youtube.com [m.youtube.com]

Theoretical Exploration of Aminophenylboronic Acid Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant potential across various scientific disciplines, including medicinal chemistry, sensor development, and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols, coupled with the electronic modulation provided by the amino group, makes them attractive candidates for a range of applications. This technical guide delves into the theoretical underpinnings of APBA derivatives, providing a comprehensive overview of their electronic structure, reactivity, and interactions with biological targets. By integrating computational data with experimental protocols, this document aims to serve as a valuable resource for researchers actively engaged in the study and application of these promising compounds.

I. Theoretical Studies of Aminophenylboronic Acid Derivatives

Theoretical and computational chemistry offer powerful tools to elucidate the fundamental properties of aminophenylboronic acid derivatives, providing insights that can guide experimental design and accelerate the development of new applications. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.

A. Electronic Structure and Physicochemical Properties

The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties of aminophenylboronic acid. DFT calculations have been employed to investigate the geometric structure and electronic transitions of these isomers.

A study on 3-aminophenylboronic acid (3-APBA) using DFT with the B3LYP functional and a 6-31G(d,p) basis set revealed key insights into its structure and electronic behavior.[1] The hybridization of the boron atom can shift from trigonal (sp²) at neutral pH to tetrahedral (sp³) in alkaline solutions upon binding a hydroxyl group.[1] This change in coordination geometry is crucial for its interaction with diols.

Table 1: Calculated Electronic Properties of 3-Aminophenylboronic Acid (3-APBA) [1]

| Property | Value (sp² hybridization) | Value (sp³ hybridization) |

| HOMO Energy | -5.62 eV | -5.71 eV |

| LUMO Energy | -0.27 eV | -0.19 eV |

| Energy Gap (HOMO-LUMO) | 5.35 eV | 5.52 eV |

| Dipole Moment | 2.54 D | 4.87 D |

| Excitation Wavelength (S₀→S₁) | 278 nm | 275 nm |

Computational Method: DFT (B3LYP)/6-31G(d,p) with PCM (water)[1]

The electronic transitions, particularly the S₀→S₁ transition, are primarily attributed to electron transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] These theoretical predictions are in good agreement with experimental absorbance spectra, though predicted excitation wavelengths are often slightly shorter.[1]

B. Conformational Analysis and Acidity (pKa)

The orientation of the hydroxyl groups on the boronic acid moiety gives rise to different conformers (e.g., anti-syn, syn-syn). Computational studies have shown that these conformational preferences, along with the electronic effects of substituents, play a critical role in determining the acidity (pKa) of arylboronic acids.[2] Accurate pKa prediction requires considering the various low-energy conformations of both the acid and its conjugate base.[2]

C. Interaction with Diols and Saccharides

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in saccharides. This interaction is the basis for their use in glucose sensors and other molecular recognition systems. Theoretical studies have been instrumental in understanding the thermodynamics and kinetics of this binding process.

DFT calculations have been used to investigate the binding energies of aminophenylboronic acid derivatives with various saccharides, such as fructose.[3] The formation of cyclic boronate esters is a key feature of this interaction. The stability of different ester isomers can be computationally evaluated to predict the most favorable binding mode.[3]

Table 2: Calculated Binding Energies of Phenylboronic Acid Derivatives with Saccharides

| Boronic Acid Derivative | Saccharide | Binding Energy (kcal/mol) | Computational Method |

| Phenylboronic Acid (PBA) | Fructose | -30 to -40 | DFT |

| Bortezomib | Fructose | ~ -30 | DFT |

| Phenylboronic Acid (PBA) | Non-target C4 sugars | ~ -30 | DFT |

| Bortezomib | Non-target C4 sugars | > -20 | DFT |

Note: The binding energies can vary depending on the specific isomer of the saccharide and the computational level of theory.[4]

The binding affinity is influenced by the Lewis acidity of the boron atom, which can be tuned by substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity and enhance binding at physiological pH.[5]

II. Experimental Protocols

The synthesis and functionalization of aminophenylboronic acid derivatives are crucial for their application. Below are representative experimental protocols for the synthesis of 3-aminophenylboronic acid and its subsequent modification.

A. Synthesis of 3-Aminophenylboronic Acid

A common route to 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid.[6] An alternative method utilizes a palladium-catalyzed coupling reaction.[6]

Protocol: Synthesis of 3-Aminophenylboronic Acid via Pd-catalyzed Coupling [6]

-

Coupling Reaction: In a reaction vessel, combine 3-nitrobenzophenone, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Add water to quench the reaction.

-

Acidify the mixture with an aqueous acid solution (e.g., HCl) to protonate the amino group and facilitate its transfer to the aqueous layer.

-

Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to a pH of approximately 6-7.

-

Extraction and Purification: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-aminophenylboronic acid by recrystallization or column chromatography.

B. Synthesis of 3-Acrylamidophenylboronic Acid

This protocol describes the synthesis of a derivative that can be used for polymerization.

Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

-

Preparation of Reactant Solutions:

-

Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.

-

Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.

-

-

Reaction Setup: Place the 3-aminophenylboronic acid solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.

-

Condensation Reaction:

-

Add 6 mmol of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to the cooled 3-aminophenylboronic acid solution.

-

Add the cooled acrylic acid solution to the reaction mixture.

-

Stir the reaction at 4 °C for 1 hour.

-

-

Reaction Progression: Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

-

Work-up and Purification:

-

Filter the reaction mixture.

-

Extract the filtrate with ether (4 x 20 mL).

-

Combine the ether extracts and remove the solvent by vacuum drying to obtain a white solid.

-

Dissolve the solid in 20 mL of water and recrystallize at low temperature.

-

Filter the crystals and dry under vacuum to yield the final product.

-

III. Visualization of Molecular Interactions and Pathways

Graphviz diagrams are used to visualize complex relationships, such as experimental workflows and signaling pathways involving aminophenylboronic acid derivatives.

A. Experimental Workflow: Synthesis of Functionalized Nanoparticles

Caption: Workflow for bacterial detection using 3-APBA functionalized gold nanoparticles.

B. Signaling Pathway: Inhibition of Cancer Cell Migration

Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by targeting key signaling pathways. One such pathway involves the Rho family of small GTPases.

Caption: Inhibition of Rho GTPase signaling by aminophenylboronic acid derivatives.

C. Logical Relationship: Boronic Acid-Diol Interaction for Sensing

The sensing mechanism of aminophenylboronic acid-based sensors relies on the reversible interaction with diols, leading to a detectable signal change.

References

- 1. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 2. mdpi.com [mdpi.com]

- 3. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Relacatib (B1679260) (CAS 206658-89-1)

Introduction

Relacatib, also known by its development code SB-462795, is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][2] Identified under CAS number 206658-89-1, it belongs to the class of azepanone-based compounds.[3] Developed by GlaxoSmithKline, relacatib was investigated primarily for the treatment of metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis, osteoarthritis, and bone metastases.[3][4][5] Its mechanism of action centers on the inhibition of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of type I collagen, the main organic component of the bone matrix.[2][6] Although it showed promise in preclinical studies, its clinical development was discontinued (B1498344) after Phase I trials.[5] This guide provides a comprehensive overview of the technical properties and uses of relacatib.

Chemical and Physical Properties

Relacatib is an organic compound classified as a derivative of leucine.[4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 206658-89-1 | [7] |

| Alternate Name | SB-462795 | [3] |

| Molecular Formula | C₂₇H₃₂N₄O₆S | [7] |

| Molecular Weight | 540.63 g/mol | [8] |

| IUPAC Name | N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | [7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO (40 mg/mL) | [8] |

| Storage | Solid Powder: -20°C for 12 months; In Solvent (-80°C): 6 months | [8][9] |

Pharmacological Properties

Relacatib is a highly potent inhibitor of cathepsin K and also shows significant activity against the closely related cathepsins L and V.[2] This lack of high selectivity was a noted characteristic of the compound.[5]

Mechanism of Action

The primary mechanism of action for relacatib is the inhibition of cathepsin K. In the process of bone remodeling, osteoclasts adhere to the bone surface, creating a sealed, acidified microenvironment called the resorption lacuna.[10] Within this space, the mineral component of the bone is dissolved, exposing the organic matrix, which is approximately 90% type I collagen. Osteoclasts secrete proteases, predominantly cathepsin K, into this lacuna to degrade the collagen matrix.[10] Cathepsin K is uniquely efficient at cleaving the triple helix of type I collagen. By inhibiting cathepsin K, relacatib directly blocks this critical step, thereby reducing bone resorption.[2]

In Vitro Potency and Selectivity

The inhibitory activity of relacatib has been quantified against several human and animal cathepsins. It demonstrates picomolar affinity for its primary targets.

| Target Enzyme (Human) | Kᵢ (app) | Source |

| Cathepsin K | 41 pM | [2] |

| Cathepsin L | 68 pM | [2] |

| Cathepsin V | 53 pM | [2] |

| Cathepsin S | 1.6 nM | [8] |

| Cathepsin B | 13 nM | [8] |

| Target Enzyme (Monkey) | Kᵢ | Source |

| Cathepsin K | 41 pM | [8] |

| Cathepsin L | 280 pM | [8] |

| Cathepsin V | 720 pM | [8] |

| Cathepsin B | 11 nM | [8] |

In cellular assays, relacatib inhibited endogenous cathepsin K in human osteoclasts with an IC₅₀ value of approximately 45 nM and blocked human osteoclast-mediated bone resorption with an IC₅₀ of about 70 nM.[2]

Pharmacokinetics

Pharmacokinetic properties of relacatib were evaluated in rats and monkeys, revealing good oral bioavailability, particularly in rats.

| Species | Parameter | Intravenous (1-2 mg/kg) | Oral (2-4 mg/kg) | Source |

| Rat | Half-life (t₁/₂) | 109 min | - | [3] |

| Clearance (CL) | 19.5 mL/min/kg | - | [3] | |

| Volume of Distribution (Vd) | 1.79 L/kg | - | [3] | |

| Oral Bioavailability (F) | - | 89.4% | [3] | |

| Plasma Protein Binding | 96.8% | - | [3] | |

| Monkey | Half-life (t₁/₂) | 168 min | - | [3] |

| Clearance (CL) | 11.7 mL/min/kg | - | [3] | |

| Volume of Distribution (Vd) | 0.95 L/kg | - | [3] | |

| Oral Bioavailability (F) | - | 27.6% | [3] |

Signaling Pathways

The expression and activity of cathepsin K, the target of relacatib, are tightly regulated by signaling pathways within the osteoclast.

RANKL Regulation of Cathepsin K Expression

The primary pathway governing osteoclast differentiation and function is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[10] This interaction triggers downstream signaling cascades that ultimately lead to the activation of key transcription factors, including NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), which directly upregulates the expression of cathepsin K (gene: CTSK).[10]

Figure 1: RANKL pathway leading to Cathepsin K expression and its inhibition by Relacatib.

cAMP-PKA Regulation of Cathepsin K Processing

Following transcription and translation, cathepsin K is synthesized as an inactive proenzyme that requires processing and maturation to become catalytically active. Studies have indicated that the cAMP-PKA signaling pathway plays a regulatory role in this intracellular maturation process within osteoclasts. Activation of this pathway, for instance by adenylate cyclase agonists like forskolin, induces cathepsin K processing, while inhibitors of PKA can prevent it.

Figure 2: Role of the cAMP-PKA pathway in the maturation of Cathepsin K.

Experimental Protocols and Uses

Relacatib's primary application is as a research tool for studying the role of cathepsin K in bone biology and for investigating potential therapeutic strategies for bone disorders.

In Vitro Osteoclast Resorption Assay

This assay is used to determine the functional effect of an inhibitor on the primary activity of osteoclasts.

-

Objective: To measure the ability of relacatib to inhibit bone resorption by cultured human osteoclasts.

-

Methodology:

-

Cell Culture: Human osteoclastoma-derived osteoclasts are seeded onto bovine cortical bone slices and cultured in appropriate media.[3]

-

Compound Treatment: Cells are incubated with varying concentrations of relacatib. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The cultures are maintained for a period sufficient to allow for resorption pit formation (e.g., 24-48 hours).

-

Analysis: After incubation, cells are removed from the bone slices. The surface of the bone is stained (e.g., with toluidine blue) or analyzed using microscopy (e.g., scanning electron microscopy) to visualize and quantify the area of resorption pits.

-

Endpoint: The IC₅₀ value is calculated, representing the concentration of relacatib required to inhibit 50% of the bone resorption activity compared to the vehicle control. For relacatib, this value was determined to be approximately 70 nM.[2]

-

In Vivo Bone Resorption Study (Cynomolgus Monkey Model)

This protocol describes how to assess the in vivo efficacy of relacatib in a relevant animal model.

-

Objective: To determine the effect of relacatib administration on biomarkers of bone resorption in vivo.

-

Methodology:

-

Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys are used. The Ovx model simulates postmenopausal osteoporosis.[2]

-

Formulation and Dosing: Relacatib is formulated for administration. For subcutaneous injection, a formulation in 70% aqueous PEG400 can be used. For oral administration, a nanosuspension containing methylcellulose (B11928114) and sodium lauryl sulfate (B86663) has been described. A single dose (e.g., 12 mg/kg) is administered.[8]

-

Sample Collection: Blood and urine samples are collected at baseline and at various time points post-dosing (e.g., 1.5, 4, 24, 48, and 72 hours).[8]

-

Biomarker Analysis: Samples are analyzed for key biomarkers of bone resorption. Commonly used markers include the C- and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively).[2] These are measured in serum and/or urine using specific immunoassays.

-

Endpoint: The primary endpoint is the percentage reduction in bone resorption biomarkers from baseline at each time point compared to a vehicle-treated control group. Studies showed that relacatib caused an acute reduction in both CTx and NTx within 1.5 hours, with the effect lasting up to 48 hours.[2]

-

Figure 3: Experimental workflow for an in vivo study of Relacatib in a monkey model.

Summary and Conclusion

Relacatib (CAS 206658-89-1) is a well-characterized, highly potent inhibitor of cathepsin K. Its preclinical profile demonstrated significant inhibition of osteoclast-mediated bone resorption both in vitro and in vivo. While its development for clinical use in osteoporosis was halted, it remains a valuable tool for researchers studying bone biology and the therapeutic potential of cathepsin K inhibition. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists in the field of drug discovery and bone metabolism research.

References

- 1. researchgate.net [researchgate.net]

- 2. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relacatib | C27H32N4O6S | CID 6918602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Relacatib |CAS:362505-84-8 Probechem Biochemicals [probechem.com]

- 10. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3-aminophenylboronic acid monohydrate. Understanding these factors is paramount for ensuring the compound's integrity, and reproducibility of experimental results, and for the development of robust pharmaceutical formulations.

Chemical Properties and Inherent Stability

This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and has garnered significant interest in medicinal chemistry and biosensor development.[1] Its utility as a β-lactamase inhibitor highlights its potential in combating antibiotic resistance.[2][3] The monohydrate form is generally considered more stable for long-term storage compared to its anhydrous counterpart.

However, like other boronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary routes of degradation include protodeboronation, oxidation, and the formation of a cyclic anhydride (B1165640) known as a boroxine (B1236090). Its hygroscopic nature further necessitates careful handling and storage to prevent moisture absorption.[2]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[4] | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) in a tightly sealed container. | To minimize contact with moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Light | Protect from light.[4] | To prevent potential photodegradation. |

| Moisture | Store in a dry environment. The compound is hygroscopic.[2] | To prevent water absorption which can facilitate degradation. |

Degradation Pathways

The principal degradation pathways for this compound are summarized below.

Caption: Major degradation pathways for 3-aminophenylboronic acid.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not extensively published, its stability can be assessed using established analytical techniques. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust approach to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving the parent compound from its degradation products formed under various stress conditions.